molecular formula C21H23ClN2O6S B4395103 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B4395103
M. Wt: 466.9 g/mol
InChI Key: WGVGXXHPQOWMRA-UHFFFAOYSA-N
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Description

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound. Compounds like this are often studied for their potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound suggests it may have interesting biological or chemical properties.

Properties

IUPAC Name

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O6S/c22-17-13-16(31(26,27)24-8-2-1-3-9-24)5-7-18(17)30-14-21(25)23-15-4-6-19-20(12-15)29-11-10-28-19/h4-7,12-13H,1-3,8-11,14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVGXXHPQOWMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)OCCO4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide likely involves multiple steps, including the formation of the benzodioxin ring, the sulfonylation of the phenoxy group, and the coupling of these intermediates. Typical reaction conditions might include:

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Palladium on carbon (Pd/C), copper iodide (CuI)

    Reagents: Sulfonyl chlorides, amines, acyl chlorides

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:

    Continuous flow reactors: For better control over reaction conditions

    Automated synthesis: To reduce human error and increase efficiency

    Purification techniques: Such as crystallization, distillation, and chromatography

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzodioxin moiety.

    Reduction: Reduction reactions might target the sulfonyl group or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chloro or sulfonyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halides, amines, thiols

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand or catalyst in organic reactions.

    Material Science:

Biology

    Pharmacology: Possible use as a drug candidate for various diseases, depending on its biological activity.

    Biochemistry: Studying its interactions with biological molecules.

Medicine

    Therapeutics: Investigating its potential as a therapeutic agent for conditions such as cancer, inflammation, or neurological disorders.

Industry

    Chemical Industry: Use in the synthesis of other complex molecules.

    Pharmaceutical Industry: Development of new drugs or drug delivery systems.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It could act as an agonist or antagonist at certain receptors.

    Pathways involved: The compound might influence signaling pathways, such as those involving kinases or G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-4-methylsulfonylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
  • 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide

Uniqueness

  • Structural Differences : The presence of different substituents or functional groups can significantly alter the compound’s properties.
  • Biological Activity : Variations in biological activity due to changes in molecular structure.
  • Chemical Reactivity : Differences in reactivity and stability under various conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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